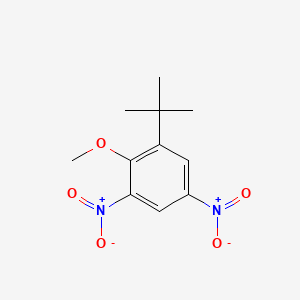

2-tert-Butyl-4,6-dinitroanisole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6099-80-5 |

|---|---|

Molecular Formula |

C11H14N2O5 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

1-tert-butyl-2-methoxy-3,5-dinitrobenzene |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)8-5-7(12(14)15)6-9(13(16)17)10(8)18-4/h5-6H,1-4H3 |

InChI Key |

WDRYOUPJEPKJGH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC |

Other CAS No. |

6099-80-5 |

Origin of Product |

United States |

Contextualization Within Nitroaromatic Compound Research

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of the chemical industry. This class of molecules is integral to the synthesis of a vast array of products, including dyes, polymers, pesticides, and pharmaceuticals. echemi.com Their functional diversity and reactivity make them valuable chemical intermediates. echemi.comsolubilityofthings.com

Research into nitroaromatic compounds is extensive, partly due to their energetic properties. For instance, 2,4-Dinitroanisole (B92663) (DNAN), a related compound, is noted for having approximately 90% of the explosive power of 2,4,6-trinitrotoluene (B92697) (TNT) and is under investigation as a less sensitive alternative for melt-cast explosive formulations. wikipedia.orgscispace.com This drive for insensitive munitions (IM) has spurred significant research into the properties of various nitroaromatic structures. scispace.combibliotekanauki.pl The study of these compounds also extends to their environmental fate and transformation, as they can be environmental contaminants requiring remediation. researchgate.net The position of the nitro groups and other substituents on the aromatic ring significantly influences the chemical's properties, making each derivative, including 2-tert-Butyl-4,6-dinitroanisole, a distinct subject for investigation.

Evolution of Research Interests in Anisole Derivatives

Anisole (B1667542), or methoxybenzene, and its derivatives are fundamental structures in organic chemistry. wikipedia.org The methoxy (B1213986) group (—OCH₃) is an ortho-, para-director in electrophilic aromatic substitution, meaning it activates the benzene (B151609) ring and directs incoming substituents to specific positions. wikipedia.org This property makes anisole derivatives versatile building blocks in organic synthesis. acs.org

Academic inquiry into anisole derivatives has evolved to cover a wide range of applications. They are used to create complex molecules for the pharmaceutical and agricultural industries. echemi.com For example, o-Nitroanisole serves as an intermediate in the synthesis of dyes and other chemicals. solubilityofthings.comwikipedia.org Furthermore, anisole derivatives are frequently used as model compounds in fundamental chemical research. Studies have explored their electronic properties, reaction mechanisms, and non-covalent interactions. solubilityofthings.com The synthesis of substituted anisoles is a field of continuous development, with methods being refined for efficiency and specificity. acs.orgchemicalbook.com The addition of various functional groups, such as the tert-butyl and dinitro groups in 2-tert-Butyl-4,6-dinitroanisole, allows chemists to fine-tune the molecule's electronic and steric properties for specific research goals or applications. A related compound, 2-tert-Butyl-4,6-dinitro-5-methylanisole, is noted for its utility as an intermediate in producing agrochemicals and specialty chemicals. chemimpex.com

Scope and Significance of Academic Inquiry into the Chemical Compound

Classical Synthetic Routes and Reaction Pathways

The traditional synthesis of this compound is rooted in well-established aromatic chemistry, offering two main strategic approaches: the direct nitration of a substituted anisole (B1667542) or the nucleophilic substitution of a pre-functionalized dinitrobenzene derivative.

Electrophilic Aromatic Substitution Strategies

The most direct method for the synthesis of this compound involves the electrophilic nitration of 2-tert-butylanisole. In this approach, the anisole substrate is treated with a potent nitrating agent to introduce two nitro groups onto the aromatic ring. The methoxy (B1213986) group (-OCH3) and the tert-butyl group are both ortho-, para-directing. However, the bulky tert-butyl group can sterically hinder substitution at the adjacent ortho position (position 3). The methoxy group strongly activates the ring towards electrophilic attack, directing the incoming nitro groups to the available ortho and para positions (positions 4 and 6).

A common nitrating agent for such transformations is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). google.com The reaction proceeds in a stepwise manner, with the first nitration yielding a mixture of mono-nitrated products, followed by a second nitration to give the desired dinitro-compound.

For substrates that are sensitive to harsh acidic conditions, alternative nitrating agents can be employed. One such reagent is nitronium tetrafluoroborate (B81430) (NO2BF4) in a solvent like acetonitrile (B52724). chemicalbook.com This reagent provides a direct source of the nitronium ion under less acidic conditions. For instance, the related compound 4-tert-Butyl-2,6-dinitroanisole has been synthesized from 4-tert-butylanisole (B1294814) using nitronium tetrafluoroborate in acetonitrile at low temperatures (-30 to -15 °C), achieving a yield of 81%. chemicalbook.com A similar strategy could be adapted for the dinitration of 2-tert-butylanisole.

Table 1: Electrophilic Nitration of a Substituted Anisole

| Starting Material | Reagents | Product | Yield | Reference |

| 4-tert-Butylanisole | Nitronium tetrafluoroborate, Acetonitrile | 4-tert-Butyl-2,6-dinitroanisole | 81% | chemicalbook.com |

The regioselectivity of the dinitration is generally predictable, with the positions of the nitro groups being determined by the directing effects of the existing substituents. nih.gov

Nucleophilic Aromatic Substitution Precursors

An alternative and frequently employed strategy for the synthesis of dinitroanisoles is through nucleophilic aromatic substitution (SNA_r_). This method involves the reaction of a dinitro-substituted aromatic ring bearing a good leaving group, typically a halogen, with a nucleophile. In the case of this compound, the nucleophile would be a methoxide (B1231860) source, such as sodium methoxide (NaOCH3).

The precursor for this reaction would be 1-halo-2-tert-butyl-4,6-dinitrobenzene, for example, 1-chloro-2-tert-butyl-4,6-dinitrobenzene. The presence of the two strongly electron-withdrawing nitro groups at the ortho and para positions to the halogen significantly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the halide by the methoxide ion.

The synthesis of the precursor, 1-chloro-2-tert-butyl-4,6-dinitrobenzene, can be envisioned starting from 2-tert-butylaniline. The aniline (B41778) can be dinitrated, followed by a Sandmeyer reaction to replace the amino group with a chloro group. The general principle of synthesizing dinitroanisoles via this nucleophilic substitution route is well-documented for similar compounds. For example, 2,4-dinitroanisole is readily synthesized from 1-chloro-2,4-dinitrobenzene (B32670) by treatment with sodium methoxide in methanol (B129727). wikipedia.orgdoubtnut.com This reaction is a common method for the industrial production of dinitroanisole derivatives. google.com

Table 2: Nucleophilic Aromatic Substitution for Dinitroanisole Synthesis

| Starting Material | Reagents | Product | Reference |

| 1-Chloro-2,4-dinitrobenzene | Sodium methoxide, Methanol | 2,4-Dinitroanisole | wikipedia.orgdoubtnut.com |

| 1-Bromo-2,4,6-trinitrobenzene | Sodium methoxide | 2,4,6-Trinitroanisole | pearson.com |

This pathway offers the advantage of high regioselectivity, as the positions of the nitro groups and the methoxy group are predetermined by the structure of the starting materials.

Modernized Synthesis Techniques

To address the challenges associated with traditional batch processing of nitration reactions, such as safety concerns due to high exothermicity and the use of hazardous reagents, modern synthesis techniques are being increasingly adopted.

Flow Chemistry Approaches for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages for nitration reactions. vapourtec.comewadirect.com By carrying out the reaction in a continuously flowing stream through a reactor, several key parameters can be precisely controlled, including temperature, pressure, and reaction time. vapourtec.com This enhanced control leads to improved safety, as the small reaction volume at any given time minimizes the risk of thermal runaway. ewadirect.com

For the synthesis of dinitroaromatic compounds, flow reactors can be designed to handle the highly exothermic nature of the reaction and the corrosive reagents involved. google.comgoogle.com The use of plug flow reactors with efficient heat exchange allows for rapid and safe production. google.com While specific studies on the flow synthesis of this compound are not widely published, the principles and technologies developed for the continuous nitration of other aromatic compounds, such as benzene (B151609) and toluene, are directly applicable. ewadirect.comgoogle.com This approach would enable a safer and more scalable production of this compound.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include the choice of nitrating agent, reaction temperature, reaction time, and the molar ratios of the reactants.

In electrophilic nitration, controlling the temperature is critical to prevent over-nitration or degradation of the starting material. stmarys-ca.edu For instance, in the synthesis of 2,4-dinitroanisole, careful temperature control has been shown to influence the isomer ratio. The reaction time is another important factor; prolonged reaction times can lead to the formation of undesired byproducts. google.com

Formation of Structurally Related Analogs and Derivatives

The chemical structure of this compound allows for the formation of various structurally related analogs and derivatives. These transformations can target the nitro groups, the methoxy group, or the aromatic ring itself.

Reduction of the nitro groups is a common transformation for nitroaromatic compounds. Using reducing agents such as iron in acetic acid or catalytic hydrogenation, the nitro groups can be selectively or fully reduced to amino groups. wikipedia.org This would lead to the formation of 2-tert-butyl-4,6-diaminoanisole, a potentially useful intermediate for the synthesis of more complex molecules.

The methoxy group can also be a site for chemical modification. Under certain conditions, the ether linkage can be cleaved to yield the corresponding phenol (B47542), 2-tert-butyl-4,6-dinitrophenol (also known as the herbicide Dinoterb). nih.govsigmaaldrich.com This phenol can then be used as a starting material for the synthesis of other derivatives. For example, dinitrophenols can be chlorinated to produce dinitrochlorobenzenes, which are versatile intermediates.

Furthermore, other nucleophiles can be used in place of methoxide in the nucleophilic aromatic substitution pathway to generate a variety of analogs. For instance, reaction with amines would produce N-substituted dinitroanilines, and reaction with other alkoxides would yield different ether derivatives. The reactivity of the dinitrophenyl system provides a platform for creating a library of related compounds with potentially diverse chemical properties.

Pathways to Aminated Dinitroanisole Intermediates

The selective reduction of one nitro group in this compound is a critical step in the synthesis of its aminated derivatives. The Zinin reduction, which employs sulfide (B99878), hydrosulfide (B80085), or polysulfide reagents, is a well-established method for the selective mononitro reduction of nitroarenes. sciencemadness.org In the case of dinitroanisoles, the general principle dictates that the nitro group positioned ortho to the methoxy group is preferentially reduced. stackexchange.com This selectivity is attributed to the electronic influence of the alkoxy group.

The reduction of 2,4-dinitroanisole, a related compound, to 5-nitro-o-anisidine further supports the preferential reduction of the ortho nitro group. sciencemadness.orgstackexchange.com While specific experimental data for the selective reduction of this compound is not extensively detailed in the reviewed literature, the established principles of the Zinin reduction provide a strong foundation for predicting the formation of 2-tert-butyl-4-amino-6-nitroanisole as the major product. The reaction is typically carried out using reagents such as sodium sulfide, ammonium (B1175870) sulfide, or their corresponding hydrosulfides and polysulfides. sciencemadness.org

Table 1: Reagents for Selective Mononitro Reduction

| Reagent Class | Specific Examples |

| Sulfides | Sodium sulfide (Na₂S), Potassium sulfide (K₂S), Ammonium sulfide ((NH₄)₂S) |

| Hydrosulfides | Sodium hydrosulfide (NaSH) |

| Polysulfides | Sodium polysulfide (Na₂Sₓ) |

The reaction conditions, including temperature and solvent, can be optimized to achieve the desired selectivity and yield.

Generation of Phenolic Derivatives via O-Demethylation

The conversion of this compound to its corresponding phenolic derivative, 2-tert-butyl-4,6-dinitrophenol, involves the cleavage of the O-methyl ether bond. Several established methods for the O-demethylation of aryl methyl ethers are applicable, though the sterically hindered nature of the tert-butyl group and the presence of two nitro groups may influence the reaction conditions required.

Boron Tribromide (BBr₃): A widely used and effective reagent for ether cleavage is boron tribromide. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature. commonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov

Hydrobromic Acid (HBr): Strong protic acids, such as hydrobromic acid, can also effect the cleavage of aryl methyl ethers. commonorganicchemistry.com This method often requires heating the substrate with a concentrated solution of HBr, sometimes in the presence of a co-solvent like acetic acid. commonorganicchemistry.com

Other Lewis Acids and Reagents: Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed for O-demethylation. Additionally, the use of pyridinium (B92312) chloride at elevated temperatures has been reported for the cleavage of methyl ethers.

The choice of demethylation agent and reaction conditions will depend on the desired yield and the tolerance of the starting material to the specific reagents. For a sterically hindered and electron-deficient substrate like this compound, stronger conditions or more potent reagents may be necessary to achieve efficient conversion to 2-tert-butyl-4,6-dinitrophenol. sigmaaldrich.com

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), 0°C to room temperature |

| Hydrobromic Acid (HBr) | 48% aqueous solution, often with acetic acid, elevated temperatures |

| Aluminum Chloride (AlCl₃) | Inert solvent, may require heating |

| Pyridinium Chloride | Neat or in a high-boiling solvent, elevated temperatures |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique offers unique information, and together they provide a complete picture of the molecule's constitution and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise location of each atom within the molecule can be established.

In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a singlet in the upfield region, while the aromatic protons and the methoxy group protons resonate at distinct downfield chemical shifts. The splitting patterns of the aromatic protons provide valuable information about their relative positions on the benzene ring.

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The quaternary carbons, including the one attached to the tert-butyl group and those bearing the nitro and methoxy substituents, can be distinguished from the protonated aromatic carbons.

Table 1: Representative NMR Data for Anisole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-tert-Butylanisole | Aromatic H: 6.8-7.3, Methoxy H: ~3.8, tert-Butyl H: ~1.3 | Aromatic C: 113-158, Methoxy C: ~55, tert-Butyl C: ~34, ~31 |

| 2,4-Dinitroanisole | Aromatic H: 7.6-8.7, Methoxy H: ~4.1 | Aromatic C: 115-153, Methoxy C: ~57 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the functional groups present in this compound. These techniques are particularly sensitive to the characteristic vibrations of the nitro (NO₂) groups, the ether linkage (C-O-C), and the aromatic ring.

The IR spectrum typically shows strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups. The C-H stretching vibrations of the aromatic ring and the tert-butyl group, as well as the C-O stretching of the methoxy group, also give rise to distinct peaks.

Raman spectroscopy provides complementary information, especially for the symmetric vibrations and non-polar bonds. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. For instance, in the related compound 2,4-dinitroanisole (DNAN), surface-enhanced Raman scattering (SERS) has been utilized for its detection and analysis. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1370 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2970 |

| C-O (Ether) | Stretch | 1200-1275 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The presence of the aromatic ring conjugated with the two nitro groups gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show π → π* transitions associated with the aromatic system and n → π* transitions originating from the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups. The position and intensity of these absorption bands are influenced by the electronic effects of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining information about its structural features through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro groups (NO₂), the methoxy group (OCH₃), and cleavage of the tert-butyl group. The analysis of these fragment ions helps to confirm the connectivity of the molecule. For example, the related compound 2,6-bis(1,1-dimethylethyl)phenol shows a distinct fragmentation pattern in its mass spectrum. nist.gov

Crystallographic Investigations of this compound

Crystallographic techniques, particularly single-crystal X-ray diffraction, are the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of this compound, if suitable crystals can be grown, would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces.

For comparison, the crystal structure of the related compound 2-tert-Butyl-4,6-dinitrophenol has been determined. researchgate.net It crystallizes in the monoclinic space group P2₁/c, and its structure reveals an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of one of the nitro groups. researchgate.net Similarly, the crystal structure of 2,4-dinitroanisole has been reported to be monoclinic with the space group P2₁/n. researchgate.net These studies on related compounds provide a basis for what might be expected in the crystallographic analysis of this compound.

Table 3: Crystallographic Data for Related Dinitro Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-tert-Butyl-4,6-dinitrophenol | Monoclinic | P2₁/c | a = 9.974(2) Å, b = 10.575(2) Å, c = 11.547(2) Å, β = 112.90(3)° | researchgate.net |

| 2,4-Dinitroanisole | Monoclinic | P2₁/n | a = 8.772(2) Å, b = 12.645(2) Å, c = 15.429(4) Å, β = 81.89(2)° | researchgate.net |

Analysis of Polymorphism and Crystal Packing

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial for understanding the physical properties of a compound. As of the current available data, specific polymorphic studies on this compound are not extensively documented in publicly accessible literature. However, valuable insights into its likely crystal packing can be gleaned from the detailed structural analysis of the closely related compound, 2-tert-Butyl-4,6-dinitrophenol.

The crystal structure of 2-tert-Butyl-4,6-dinitrophenol has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic P21/c space group. researchgate.net This structural determination reveals a specific arrangement of the molecules in the solid state, which is heavily influenced by hydrogen bonding.

For comparison, the crystallographic data for 2-tert-Butyl-4,6-dinitrophenol is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.974 (2) |

| b (Å) | 10.575 (2) |

| c (Å) | 11.547 (2) |

| β (°) | 112.90 (3) |

| Volume (ų) | 1122.0 (4) |

| Z | 4 |

Influence of Molecular Conformation on Intermolecular Interactions

The molecular conformation of this compound, specifically the orientation of the tert-butyl, methoxy, and nitro groups relative to the benzene ring, plays a pivotal role in defining the nature and strength of its intermolecular interactions.

In the analogous 2-tert-Butyl-4,6-dinitrophenol, an intramolecular hydrogen bond is observed between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. researchgate.net This interaction significantly influences the planarity of this portion of the molecule. For this compound, the replacement of the hydroxyl group with a methoxy group eliminates the possibility of this strong intramolecular hydrogen bond. Consequently, the rotational freedom of the methoxy group and the adjacent nitro group would be greater, potentially leading to different preferred conformations in the solid state.

The primary intermolecular interactions expected for this compound would include:

Dipole-Dipole Interactions: Arising from the highly polar nitro groups and the ether linkage. These interactions would be a dominant force in the crystal packing.

van der Waals Forces: The large surface area of the molecule, including the tert-butyl group, would lead to significant London dispersion forces.

C-H···O Interactions: Weak hydrogen bonds between the methyl hydrogens of the methoxy group or the tert-butyl group and the oxygen atoms of the nitro groups on neighboring molecules are also possible and could contribute to the stability of the crystal lattice.

The interplay between the steric hindrance from the tert-butyl group and the electrostatic interactions of the nitro and methoxy groups will ultimately determine the final molecular conformation and the resulting intermolecular packing arrangement. The absence of strong hydrogen bonding, as seen in the phenol analogue, suggests that the crystal packing may be less directional and potentially more susceptible to polymorphism, although this remains to be experimentally verified.

For comparative purposes, the key interactions in 2-tert-Butyl-4,6-dinitrophenol are summarized below.

| Interaction Type | Description |

|---|---|

| Intermolecular Hydrogen Bond | Between the phenol group and a 4-nitro oxygen atom, forming zigzag chains. researchgate.net |

| Intramolecular Hydrogen Bond | Between the phenol group and a 6-nitro oxygen atom. researchgate.net |

| Dihedral Angle | The dihedral angle between adjacent molecules in the hydrogen-bonded chain is 82 (3)°. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 4,6 Dinitroanisole Transformations

Nitro Group Reduction Mechanisms

The reduction of the nitro groups on the aromatic ring of 2-tert-Butyl-4,6-dinitroanisole is a stepwise process that can yield a range of products depending on the reaction conditions and the reducing agents employed. The presence of two nitro groups allows for partial or complete reduction, leading to nitroso, hydroxylamino, and amino derivatives.

The reduction of aromatic nitro compounds typically proceeds through a well-established sequence of intermediates. This process involves the transfer of six electrons to fully reduce a nitro group to an amino group. While specific studies detailing the isolation of all intermediates for this compound are not extensively documented, the general mechanism is widely accepted.

The initial two-electron reduction of one of the nitro groups leads to the formation of a nitroso intermediate. This is followed by a further two-electron reduction to yield a hydroxylamino species. The final two-electron reduction of the hydroxylamino group results in the formation of the corresponding amino group.

Table 1: Sequential Reduction Products of a Nitro Group

| Reduction Stage | Intermediate/Product | General Structure |

| Starting Material | Nitro Compound | R-NO₂ |

| 2e⁻ Reduction | Nitroso Intermediate | R-NO |

| 4e⁻ Reduction | Hydroxylamino Intermediate | R-NHOH |

| 6e⁻ Reduction | Amino Product | R-NH₂ |

This sequential reduction can occur at one or both of the nitro groups of this compound, leading to a complex mixture of products if the reaction is not carefully controlled.

During the reduction of dinitroaromatic compounds, the formation of dimeric and oligomeric species is a known side reaction, particularly under certain pH conditions. These reactions often involve the condensation of partially reduced intermediates. For instance, the reaction between a nitroso intermediate and a hydroxylamino intermediate can lead to the formation of an azoxy-dimer, which can be further reduced to an azo-dimer and then to a hydrazo-dimer.

While direct evidence for the formation of azo-dimers from this compound is not prominent in the literature, the general mechanism for the formation of such species from nitroaromatic compounds is well-understood. The steric hindrance imposed by the tert-butyl group might influence the rate and extent of these dimerization reactions.

In polynitro-aromatic compounds, the selective reduction of one nitro group over another is a significant challenge and is influenced by both electronic and steric factors. For substituted dinitroanisoles, the methoxy (B1213986) group, being an electron-donating group, activates the ortho and para positions. In the case of 2,4-dinitroanisole (B92663), the reduction is often directed to the nitro group at the ortho position.

For this compound, the nitro groups are positioned ortho and para to the methoxy group. The large tert-butyl group at the 2-position introduces significant steric hindrance around the ortho-nitro group (at position 6). Consequently, it is generally predicted that the reduction would preferentially occur at the less sterically hindered para-nitro group (at position 4). However, without direct experimental data, this remains a well-reasoned hypothesis based on established principles of chemical reactivity. The existence of 4-tert-Butyl-2,6-diaminoanisole in chemical supplier databases indicates that the reduction of both nitro groups is synthetically achievable.

Ether Cleavage and O-Demethylation Pathways

The ether linkage in this compound is another key site of reactivity, susceptible to cleavage under both chemical and biological conditions. This O-demethylation is a critical step in the degradation of this compound.

The cleavage of the methyl group from the anisole (B1667542) moiety results in the formation of the corresponding phenol (B47542), in this case, 2-tert-Butyl-4,6-dinitrophenol. This transformation can be achieved through various chemical methods, often requiring strong acids or Lewis acids.

In the context of biodegradation, this O-demethylation is a crucial initial step. Studies on the closely related compound 2,4-dinitroanisole (DNAN) have shown that microbial degradation is initiated by the conversion of DNAN to 2,4-dinitrophenol (B41442) (DNP). It is highly probable that this compound undergoes a similar transformation to yield 2-tert-Butyl-4,6-dinitrophenol.

Table 2: O-Demethylation of Dinitroanisole Derivatives

| Starting Material | Product |

| 2,4-Dinitroanisole | 2,4-Dinitrophenol |

| This compound | 2-tert-Butyl-4,6-dinitrophenol |

The enzymatic cleavage of the ether bond in dinitroanisoles is a key detoxification and degradation pathway in various microorganisms. Research on the biodegradation of 2,4-dinitroanisole has identified that the initial O-demethylation is catalyzed by a class of enzymes known as hydrolases. For example, a Nocardioides sp. has been shown to utilize a novel hydrolase for the hydrolytic release of methanol (B129727) from 2,4-dinitroanisole to form 2,4-dinitrophenol. This enzymatic reaction is a critical first step that allows the organism to then further metabolize the resulting dinitrophenol. Given the structural similarity, it is highly likely that hydrolase enzymes also play a pivotal role in the biodegradation of this compound.

Other Transformation Reactions of this compound

The transformation of this compound can lead to various products through several chemical reactions. While specific studies on the sulfonation, acetylation, and degradation-induced nitrite and nitrate release of this particular compound are not extensively detailed in the available scientific literature, the reactivity of analogous nitroaromatic compounds provides a basis for understanding its potential chemical behavior.

Sulfonation and Acetylation of Amino Products

The initial step in the transformation of many nitroaromatic compounds involves the reduction of the nitro groups to amino groups. This process would convert this compound into amino derivatives, such as 4-tert-Butyl-2,6-diaminoanisole. These resulting amino compounds possess reactive sites that are susceptible to further chemical modifications like sulfonation and acetylation.

Sulfonation: Primary aromatic amines can react with sulfonylating agents to form sulfonamides. While direct studies on the sulfonation of amino derivatives of this compound are not readily found, general chemical principles suggest that these compounds could undergo such reactions. The synthesis of primary sulfonamides can be achieved through various methods, including the reaction of organometallic reagents with specific sulfinylamine reagents. This indicates a plausible pathway for the sulfonation of the amino transformation products of this compound.

Acetylation: The amino groups of the reduced derivatives of this compound are expected to be readily acetylated in the presence of an acetylating agent like acetic anhydride. This type of reaction is common for aromatic amines. For instance, the acetylation of 2,4-diaminoanisole (B165692) has been documented, showcasing the susceptibility of amino groups on an anisole ring to this transformation. This suggests that the amino derivatives of this compound would behave similarly.

The following table summarizes the potential sulfonation and acetylation reactions of the amino derivatives of this compound based on the reactivity of similar compounds.

| Reaction | Reactant | Reagent | Potential Product |

| Sulfonation | 4-tert-Butyl-2,6-diaminoanisole | Sulfonylating agent | 4-tert-Butyl-2,6-di(sulfonamido)anisole |

| Acetylation | 4-tert-Butyl-2,6-diaminoanisole | Acetic anhydride | 4-tert-Butyl-2,6-di(acetamido)anisole |

Nitrite and Nitrate Release during Degradation

The degradation of nitroaromatic compounds, particularly under microbial action, can involve the removal of nitro groups, leading to the release of nitrite (NO₂⁻) and potentially nitrate (NO₃⁻) ions.

The biodegradation of compounds structurally similar to this compound, such as 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (DNAN), has been observed to proceed via pathways that include the liberation of nitrite. For example, some bacterial strains can utilize TNT as a nitrogen source by removing nitro groups as nitrite under aerobic conditions. nih.gov In some cases, this nitrite can be further reduced to ammonium (B1175870). nih.gov The enzymatic reduction of the aromatic ring of TNT with a concurrent release of nitrite has also been reported. nih.gov

In the case of DNAN, its aerobic microbial degradation is initiated by an O-demethylation reaction, forming 2,4-dinitrophenol, which is then further degraded. nih.gov While this initial step does not involve nitrite release, subsequent degradation of the dinitrophenol ring could lead to the removal of nitro groups. Several enzymatic strategies have been identified for the removal of nitro groups from nitroaromatic compounds, including the action of monooxygenase and dioxygenase enzymes, which can lead to the elimination of a nitro group as nitrite. nih.gov

The addition of nitrate has been shown to stimulate the microbial decomposition of organic matter in certain environments, suggesting that nitrate can act as an electron acceptor in heterotrophic metabolism. noaa.gov This implies that under specific conditions, the degradation of complex organic molecules like this compound could be influenced by the presence of nitrate, and the nitrogen from the nitro groups could potentially be transformed into nitrate.

The table below outlines the potential for nitrite and nitrate release during the degradation of this compound, drawing parallels from related compounds.

| Degradation Process | Compound | Observation | Reference |

| Aerobic Biodegradation | 2,4,6-Trinitrotoluene (TNT) | Release of nitrite by certain Pseudomonas strains. | nih.gov |

| Enzymatic Degradation | 2,4,6-Trinitrotoluene (TNT) | Reduction of the aromatic ring with concomitant release of nitrite. | nih.gov |

| Aerobic Biodegradation | Dinitro and Trinitro Compounds | Formation of a hydride-Meisenheimer complex, followed by elimination of nitrite. | nih.gov |

| Enzymatic Action | Nitrophenols | Monooxygenase enzymes can eliminate the nitro group. | nih.gov |

Environmental Biogeochemical Cycling and Degradation Pathways of 2 Tert Butyl 4,6 Dinitroanisole

Environmental Partitioning and Transport Dynamics

The environmental fate of 2-tert-Butyl-4,6-dinitroanisole, also known as musk ambrette, is significantly influenced by its partitioning behavior in soil and water, as well as its subsequent transport. Understanding these dynamics is crucial for predicting its environmental persistence and potential for migration.

Adsorption to Soil Components and Organic Matter

The adsorption of this compound to soil is a key process governing its mobility and bioavailability. Similar to other nitroaromatic compounds, its retention in soil is strongly influenced by the soil's organic carbon content and cation exchange capacity. nih.gov

Studies have shown that this compound is strongly adsorbed by soils, with linear adsorption coefficients (Kd) ranging from 0.6 to 6.3 L/g and Freundlich adsorption coefficients (Kf) between 1.3 and 34 mg¹⁻ⁿ Lⁿ kg⁻¹. nih.gov This strong adsorption is attributed to interactions with soil organic matter and clay minerals. nih.gov The primary mechanism for this adsorption is hydrophobic partitioning, where the compound moves from the aqueous phase to the solid organic matter phase. researchgate.net Additionally, π-π interactions between the electron-accepting nitroaromatic ring of this compound and the aromatic moieties within soil organic matter can further facilitate its adsorption. researchgate.net

The significance of organic matter in the adsorption process is highlighted by the observation that soils with higher total organic carbon exhibit greater adsorption of the compound. researchgate.net For instance, wetland sediment with a high total organic carbon content of 16.7% showed significantly higher adsorption compared to other sediment types. researchgate.net

Table 1: Adsorption Coefficients of this compound in Various Soils

| Soil Type | Linear Adsorption Coefficient (Kd) (L/g) | Freundlich Adsorption Coefficient (Kf) (mg¹⁻ⁿ Lⁿ kg⁻¹) | Reference |

|---|---|---|---|

| Various Military Installation Soils | 0.6 - 6.3 | 1.3 - 34 | nih.gov |

| Wetland Sediment (Gales Ferry) | 39.5 (L kg⁻¹ sed) | Not Reported | researchgate.net |

Modeling of Environmental Transport and Distribution

Predictive models are essential tools for understanding the potential movement and distribution of this compound in the environment. These models often incorporate key physicochemical properties and soil characteristics to simulate its fate.

Given its strong adsorption to soil, the transport of this compound is significantly retarded. nih.gov Miscible-displacement column experiments have confirmed that sorption processes play a crucial role in slowing its movement through the soil profile. nih.gov These experiments also revealed that under flow conditions, this compound can undergo transformation, leading to the formation of amino-substituted products such as 2-amino-4-nitroanisole and 4-amino-2-nitroanisole. nih.gov The combination of strong adsorption and transformation contributes to a significant attenuation potential, which can reduce the risk of groundwater contamination. nih.gov

Biotransformation Pathways and Microbial Ecology

The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. Both aerobic and anaerobic microorganisms have been shown to transform this compound, employing different metabolic pathways.

Aerobic Biodegradation Mechanisms and Microbial Consortia

Under aerobic conditions, the biodegradation of this compound can be initiated by microbial consortia. nih.gov While specific studies on this compound are limited, research on analogous compounds like 2,4-dinitroanisole (B92663) (DNAN) provides valuable insights. For instance, a Nocardioides sp. strain, JS1661, has been isolated that can utilize DNAN as its sole source of carbon and energy. nih.govresearchgate.net The initial step in this degradation pathway involves the hydrolytic release of methanol (B129727) to form 2,4-dinitrophenol (B41442) (2,4-DNP). nih.govresearchgate.net This is a crucial step as it makes the aromatic ring more susceptible to further enzymatic attack. Following the formation of 2,4-DNP, the degradation proceeds through a well-established pathway involving the formation of a hydride-Meisenheimer complex and the subsequent release of nitrite. nih.govresearchgate.net

The discovery of a novel hydrolase responsible for the initial demethylation in Nocardioides sp. JS1661 suggests a recent evolutionary adaptation to degrade this xenobiotic compound. nih.govresearchgate.net This enzyme could potentially be harnessed for bioremediation and biosensor applications. battelle.org

Anaerobic Bioreduction and Electron Donor Studies

Under anaerobic conditions, the primary transformation pathway for this compound involves the reduction of its nitro groups. This process is highly dependent on the availability of suitable electron donors.

Studies on the analogous compound 2,4-dinitroanisole (DNAN) have shown that it can be readily reduced by anaerobic sludge. researchgate.net The reduction proceeds sequentially, first forming 2-methoxy-5-nitroaniline (B165355) (MENA) and then further to 2,4-diaminoanisole (B165692) (DAAN). researchgate.netnih.gov The efficiency of this bioreduction is significantly influenced by the type of electron donor provided. A study comparing different electron donors found that a combination of hydrogen and pyruvate (B1213749) resulted in the highest DNAN reduction rate, followed by hydrogen alone, and then pyruvate alone. researchgate.net

Table 2: Effect of Electron Donors on the Anaerobic Biotransformation Rate of 2,4-Dinitroanisole (DNAN)

| Electron Donor | DNAN Reduction Rate (μM·d⁻¹·gSSV⁻¹) | Reference |

|---|---|---|

| Hydrogen + Pyruvate | 311.28 ± 10.02 | researchgate.net |

| Hydrogen only | 207.19 ± 5.95 | researchgate.net |

| Pyruvate only | 36.35 ± 2.95 | researchgate.net |

Furthermore, abiotic factors can play a role in the anaerobic reduction of nitroaromatic compounds. For example, ferrous iron (Fe(II)) and electron shuttles like anthraquinone-2,6-disulfonate (AQDS) can mediate the reduction of DNAN. capes.gov.brnih.gov The rate of reduction by Fe(II) increases with increasing pH. capes.gov.brnih.gov Microorganisms such as Geobacter metallireducens can contribute to this process by reducing Fe(III) to Fe(II) or by directly reducing the nitroaromatic compound, with the presence of AQDS and Fe(III) enhancing the reaction rate. capes.gov.brnih.gov

Microbial Mineralization Studies

Microbial mineralization refers to the complete degradation of an organic compound to inorganic products such as carbon dioxide, water, and mineral salts. This process represents the ultimate removal of the contaminant from the environment.

While biotransformation of this compound to amino derivatives is well-documented, complete mineralization is a more complex process. Studies on related dinitrophenolic compounds, such as dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), have demonstrated the potential for mineralization. A pure culture of Clostridium bifermentans was shown to mineralize a portion of dinoseb under anaerobic conditions, evolving 7.2% of the radiolabeled carbon as ¹⁴CO₂. nih.gov When the remaining degradation products were subsequently incubated with aerobic soil bacteria, an additional 35.4% of the initial label was evolved as ¹⁴CO₂, resulting in a total mineralization of 38.9%. nih.gov This highlights the potential for sequential anaerobic-aerobic treatment to achieve more complete degradation of such compounds.

For 2,4-dinitroanisole (DNAN), the aerobic bacterium Nocardioides sp. strain JS1661 has been shown to be capable of its mineralization. battelle.org This suggests that under the right conditions and with the appropriate microbial populations, complete degradation of this compound is also plausible.

Formation and Fate of Non-Extractable Bound Residues in Soil

There is no specific information detailing how this compound or its metabolites interact with soil organic matter and minerals to form non-extractable bound residues. The processes of sequestration, the nature of the chemical bonds formed, and the long-term fate and potential bioavailability of such residues from this compound have not been documented.

Abiotic Environmental Degradation Processes

Detailed studies on the abiotic degradation of this compound are absent from the current body of scientific literature.

Hydrolytic Degradation Mechanisms (e.g., Alkaline Hydrolysis)

While alkaline hydrolysis is a known degradation pathway for similar nitroaromatic compounds, specific studies detailing the hydrolytic degradation mechanisms, reaction kinetics, and resulting products for this compound could not be found.

3 Redox-Mediated Abiotic Transformations of this compound

The environmental fate of this compound is significantly influenced by abiotic transformation processes, particularly those involving redox reactions. These processes can lead to the degradation of the parent compound into various intermediate and final products.

1 Zero-Valent Iron (ZVI) Reduction Processes

Zero-valent iron (ZVI) is a commonly used reductant for the environmental remediation of various contaminants, including nitroaromatic compounds. enviro.wiki The reduction of 2,4-dinitroanisole (DNAN), a related compound, with ZVI has been shown to regioselectively produce 2-amino-4-nitroanisole (2-ANAN). nih.gov Under strictly anaerobic conditions, 2-ANAN can be further reduced to 2,4-diaminoanisole (DAAN). nih.gov The process involves the transfer of electrons from the ZVI surface to the nitro groups of the dinitroanisole molecule, leading to their reduction.

In a combined system for treating wastewater containing DNAN, a ZVI reduction process achieved almost complete reduction of nitroaromatic compounds at an empty bed contact time (EBCT) of 8 hours. nih.gov This highlights the efficiency of ZVI in transforming these contaminants. The reduction of DNAN by iron(II) monosulfide (FeS) minerals, which are abundant in many natural environments, also proceeds through the formation of amine products. nih.govresearchgate.net The reaction with mackinawite (FeS) primarily yields 2-methoxy-5-nitroaniline (MENA), which can be further reduced to DAAN. researchgate.net

It has been observed that heat-killed treatments in soil studies showed similar reduction rates to endogenous treatments, suggesting a significant role for abiotic factors, such as iron, in the reduction of DNAN. nih.gov The effectiveness of ZVI can be enhanced through the creation of sulfidated micro-scale ZVI, which promotes multiple pathways for contaminant degradation. regenesis.com

Table 1: Reduction Products of Dinitroanisole Derivatives by ZVI and Related Iron Species

| Parent Compound | Reductant | Major Reduction Products | Reference |

| 2,4-Dinitroanisole (DNAN) | Zero-Valent Iron (ZVI) | 2-Amino-4-nitroanisole (2-ANAN), 2,4-Diaminoanisole (DAAN) | nih.gov |

| 2,4-Dinitroanisole (DNAN) | Iron(II) Monosulfide (FeS) | 2-Methoxy-5-nitroaniline (MENA), 2,4-Diaminoanisole (DAAN) | researchgate.net |

2 Bimetallic Reductive Systems

The reductive transformation of nitroaromatic compounds can be enhanced by using bimetallic systems, which often consist of a primary reductant like iron combined with a catalytic metal such as palladium. While specific studies on this compound are limited, research on similar compounds like dinitrotoluene demonstrates the efficacy of palladium-charcoal catalysts in reduction processes. amanote.com The palladium acts as a catalyst, facilitating the hydrogenation of the nitro groups.

The use of bimetallic systems, such as Fe/Cu, has been shown to be effective in the degradation of high energetic and insensitive munitions compounds. osti.gov These systems can offer faster and more complete degradation compared to using a single metal. The catalytic metal enhances the rate of electron transfer to the contaminant, thereby accelerating the reduction process.

3 Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered highly effective for the degradation of recalcitrant organic pollutants, including nitroaromatic compounds. researchgate.netuky.edu

The UV/H₂O₂ process is an AOP that generates hydroxyl radicals through the photolysis of hydrogen peroxide. This system has been investigated for the degradation of DNAN. osti.govresearchgate.net The degradation of DNAN in a UV/H₂O₂ system follows pseudo-first-order kinetics, with the rate constants being dependent on the molar ratio of H₂O₂ to DNAN. osti.govresearchgate.net

Experimental studies have shown that the oxidation of DNAN by UV/H₂O₂ can produce several byproducts, including 2,4-dinitrophenol (2,4-DNP), 2-nitrophenol, and 4-nitrophenol. osti.gov The formation of these intermediates is a result of the hydroxyl radical attacking the DNAN molecule. osti.gov The most energetically favorable degradation pathway is proposed to begin with the substitution of the methoxy (B1213986) group. nih.gov It is important to note that some of the byproducts, such as 2,4-DNP and the nitrophenols, can be more toxic than the parent DNAN compound. osti.gov

The efficiency of the UV/H₂O₂ process is influenced by factors such as the initial pH and the concentration of hydrogen peroxide. dtic.mil For a 250 ppm DNAN solution, optimal degradation was observed with 1500 ppm H₂O₂ at an initial pH of 7, reducing the DNAN concentration to 1 ppm within 3 hours. dtic.mil

Table 2: Key Parameters and Products in UV/H₂O₂ Treatment of DNAN

| Parameter | Value/Observation | Reference |

| Reaction Kinetics | Pseudo-first-order | osti.govresearchgate.net |

| Rate Constant Range | 0.017 min⁻¹ to 0.026 min⁻¹ | osti.govresearchgate.net |

| Optimal H₂O₂/DNAN Molar Ratio | 94 | osti.gov |

| Major Byproducts | 2,4-Dinitrophenol, 2-Nitrophenol, 4-Nitrophenol | osti.gov |

| Optimal pH | 7 | dtic.mil |

Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, is a powerful oxidant used in AOPs to destroy organic pollutants. researchgate.netkirj.ee The reaction generates hydroxyl radicals, which are highly reactive and can oxidize a wide range of compounds. researchgate.net The Fenton process has been successfully applied to the degradation of various nitroaromatic compounds. researchgate.netkirj.ee

In a combined treatment approach for wastewater containing DNAN, a Fenton process was optimized with a pH of 3.0, an H₂O₂ to Fe(II) molar ratio of 15, an H₂O₂ dosage of 0.216 mol/L, and a hydraulic retention time of 5 hours. nih.gov This combined ZVI-Fenton process resulted in a 77.2% removal of aromatic organic compounds. nih.gov

The effectiveness of the Fenton reaction is dependent on the molar ratio of the nitroaromatic compound to hydrogen peroxide and the iron catalyst. kirj.ee Studies on other nitroaromatics have shown that the degradation rate is significantly influenced by these ratios. kirj.ee The Fenton process is capable of achieving complete mineralization of pollutants to less harmful byproducts. researchgate.net

Table 3: Optimized Conditions for Fenton Oxidation of DNAN-Containing Wastewater

| Parameter | Optimal Value | Reference |

| pH | 3.0 | nih.gov |

| H₂O₂ to Fe(II) Molar Ratio | 15 | nih.gov |

| H₂O₂ Dosage | 0.216 mol/L | nih.gov |

| Hydraulic Retention Time (HRT) | 5 hours | nih.gov |

| Aromatic Compound Removal | 77.2% | nih.gov |

Computational Chemistry and Theoretical Modeling Studies of 2 Tert Butyl 4,6 Dinitroanisole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can determine the electronic structure and, from that, a host of other molecular attributes.

Geometry optimization is a computational procedure used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For substituted anisoles, the orientation of the methoxy (B1213986) and nitro groups relative to the benzene (B151609) ring and to each other is of key interest. In related dinitroanisole compounds, the planarity of the nitro groups with the aromatic ring and the orientation of the methoxy group have been subjects of computational study. wikipedia.org For 2-tert-butyl-4,6-dinitroanisole, steric hindrance from the bulky tert-butyl group would significantly influence the orientation of the adjacent nitro group and potentially the methoxy group as well.

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. In studies of similar nitroaromatic compounds, the HOMO and LUMO energies have been calculated to understand their electronic transitions and reactivity. bsu.byresearchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Nitroaromatic Compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.544 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | 0.430 eV | Energy of the lowest energy unoccupied state; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.974 eV | Indicator of chemical reactivity and stability. |

Note: The data in this table is illustrative and based on calculations for a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, as direct data for this compound is not available. bsu.byresearchgate.net

Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies with experimental IR and Raman spectra, chemists can confirm the structure of the synthesized compound and assign specific absorption bands to particular molecular motions. For example, characteristic vibrational frequencies for nitroaromatic compounds include the symmetric and asymmetric stretching of the NO₂ groups.

Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Phenol (B47542)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3630 | 3625 |

| Aromatic C-H Stretch | 3070 | 3065 |

| Asymmetric CH₃ Stretch | 2965 | 2960 |

| Symmetric CH₃ Stretch | 2875 | 2870 |

| C=C Aromatic Stretch | 1610 | 1605 |

| Asymmetric NO₂ Stretch | 1530 | 1525 |

| Symmetric NO₂ Stretch | 1350 | 1345 |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in mapping out the potential reaction pathways for a given chemical transformation, providing insights into the feasibility and kinetics of different mechanisms.

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for modeling complex reaction pathways. For nitroaromatic compounds like dinitroanisole derivatives, DFT has been employed to investigate mechanisms such as hydrolysis and nucleophilic aromatic substitution. nih.govelsevierpure.com These studies often involve modeling the formation of intermediates, such as Meisenheimer complexes, which are characteristic of nucleophilic attack on electron-deficient aromatic rings. nih.gov The investigation of the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), for instance, has utilized DFT to explore the attachment of a hydroxyl group to the aromatic ring and the subsequent steps of the reaction. nih.govelsevierpure.com

A critical aspect of reaction pathway modeling is the identification and characterization of transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier for the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy (ΔG‡) can be predicted. nih.gov This allows for a comparison of the kinetic feasibility of different proposed reaction mechanisms. For example, in the study of DNAN hydrolysis, DFT calculations combined with molecular dynamics have been used to estimate the activation barriers for different potential reaction steps, helping to identify the most likely pathway. nih.govelsevierpure.com

Molecular Dynamics Simulations for Interfacial Phenomena

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for investigating the behavior of larger systems and dynamic processes that occur over longer timescales. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

Adsorption Studies at Environmental Interfaces

The environmental fate and transport of this compound are significantly influenced by its adsorption behavior on various environmental surfaces such as soil minerals, carbonaceous materials, and metallic iron. Computational studies on related nitroaromatic compounds provide a framework for predicting these interactions.

Theoretical investigations into the adsorption of nitroaromatic compounds (NACs) on surfaces like metallic iron have utilized quantum chemical methods to model the interaction. mdpi.com For instance, studies on nitrobenzene (B124822) (NB) as a representative NAC show that the initial reduction steps on an iron surface are governed by the interaction of the nitro group with the metal. mdpi.com The nitro moiety's oxygen atoms tend to occupy tri-coordinated positions on the iron surface, facilitating a significant charge transfer from the metal to the nitroaromatic molecule. mdpi.com This charge transfer, estimated to be around 2 atomic units, destabilizes the nitro group and lowers the activation barrier for the dissociation of the N-O bond. mdpi.com It is plausible that this compound would follow a similar adsorption and reduction pathway on zero-valent iron surfaces, a common component in groundwater remediation systems. The presence of the bulky tert-butyl group and the electron-donating methoxy group would likely modulate the electronic properties and steric hindrance, thereby influencing the precise energetics of adsorption and subsequent reactions.

The adsorption of nitroaromatics is not limited to metallic surfaces. Studies have shown that these compounds can adsorb specifically and reversibly to natural clay minerals. epa.gov This specific adsorption is often rationalized by the formation of electron donor-acceptor (EDA) complexes between the electron-deficient nitroaromatic ring and the oxygen atoms on the external siloxane surfaces of the clays. epa.gov The strength of this interaction is dependent on the nature of the exchangeable cations present in the clay, with K+ and NH4+ promoting higher adsorption compared to Na+, Ca2+, Mg2+, and Al3+-clays. epa.gov The adsorption affinity generally increases in the order kaolinite (B1170537) < illite (B577164) < montmorillonite. epa.gov Given its nitroaromatic structure, this compound is expected to exhibit similar specific adsorption to clay minerals, which could significantly control its mobility in soil and aquifers.

Furthermore, carbonaceous materials like graphene and its derivatives are potent adsorbents for nitroaromatic compounds. acs.orgresearchgate.net The primary mechanism for this strong adsorption is attributed to π-π electron donor-acceptor (EDA) interactions between the electron-deficient aromatic ring of the nitro compound (acceptor) and the π-electron-rich graphene surface (donor). acs.org The presence of functional groups and defects on the graphene surface can further enhance adsorption through electrostatic and polar interactions with the nitro groups of the adsorbate. researchgate.net For instance, reduced graphene oxide (RGO) has demonstrated a surprisingly higher adsorption capability for NACs compared to graphene (G) and graphene oxide (GO), which is attributed to a combination of restored hydrophobicity and the presence of defect sites. acs.org

To illustrate the potential adsorption characteristics of this compound, the following table presents hypothetical adsorption data based on trends observed for related nitroaromatic compounds on various environmental surfaces.

| Adsorbent Material | Predicted Adsorption Affinity for this compound | Dominant Interaction Mechanism |

| Zero-Valent Iron (Fe(0)) | High | Chemisorption, Charge Transfer |

| Montmorillonite Clay (K+-saturated) | High | Electron Donor-Acceptor (EDA) Complexation |

| Illite Clay (K+-saturated) | Moderate | Electron Donor-Acceptor (EDA) Complexation |

| Kaolinite Clay (K+-saturated) | Low | Electron Donor-Acceptor (EDA) Complexation |

| Reduced Graphene Oxide (RGO) | Very High | π-π EDA Interactions, Polar Interactions |

| Graphene (G) | High | π-π EDA Interactions |

| Graphene Oxide (GO) | Low | Hydrophilic/Hydrophobic Interactions |

This table presents predicted affinities based on general trends for nitroaromatic compounds and is not based on experimental data for this compound.

Solvation Effects and Transport Behavior

The solvation of this compound in aqueous and organic environments is a critical factor governing its transport, bioavailability, and reactivity. Theoretical models, particularly implicit solvation models, are instrumental in understanding these effects without the prohibitive computational cost of explicitly modeling solvent molecules. tum.de These models represent the solvent as a continuum with specific properties, allowing for the calculation of solvation free energies and the study of reaction mechanisms in solution. tum.de

Computational studies on the hydrolysis of a related compound, 2,4-dinitroanisole (DNAN), provide valuable insights into the potential behavior of this compound in aqueous environments. nih.govelsevierpure.comresearchgate.net Theoretical calculations using density functional theory (DFT) combined with molecular dynamics simulations have shown that the alkaline hydrolysis of DNAN likely proceeds through a two-step process. nih.govelsevierpure.com This involves the initial attack of a hydroxyl ion on the C1 carbon to form a Meisenheimer complex, followed by the dissociation of the methoxy anion. nih.govelsevierpure.com The calculated activation barriers for nucleophilic aromatic substitution on DNAN were found to be significant, suggesting that this is a key factor in its environmental persistence. nih.govelsevierpure.comresearchgate.net For this compound, the presence of an additional nitro group and a tert-butyl group would influence the electronic distribution and steric accessibility of the aromatic ring, likely affecting the activation energies of similar hydrolysis pathways.

The transport behavior of this compound in the environment will be dictated by a combination of its solubility, hydrophobicity, and interactions with environmental media. The octanol-water partition coefficient (Kow) is a key parameter used to predict the environmental partitioning of organic compounds. While experimental data for this compound is scarce, computational methods can be employed to estimate this value. Based on its structure, it is expected to have a relatively high log Kow, indicating a tendency to partition into organic phases and be sorbed to organic matter in soils and sediments.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with physicochemical properties and biological activities, can also be applied to predict the transport behavior of this compound. nih.gov Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) can provide insights into its electrophilicity and reactivity, which are related to its transformation and degradation pathways in the environment. nih.gov

The following table summarizes key predicted parameters related to the solvation and transport of this compound, based on the behavior of analogous compounds.

| Parameter | Predicted Value/Behavior for this compound | Significance for Environmental Transport |

| Aqueous Solubility | Low | Limited mobility in water, tendency to sorb to solids. |

| Log Kow (Octanol-Water Partition Coefficient) | High | Strong partitioning to organic matter in soil and sediment. |

| Hydrolysis Rate (alkaline conditions) | Slow to Moderate | Persistence in the environment, with transformation primarily under specific pH conditions. |

| Predominant Transport Mechanism | Sorption-controlled | Mobility will be low in systems with high organic carbon or clay content. |

This table contains predicted values and behaviors based on the properties of similar nitroaromatic compounds and general chemical principles.

Advanced Analytical Methodologies for Environmental Monitoring and Quantification of 2 Tert Butyl 4,6 Dinitroanisole

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2-tert-Butyl-4,6-dinitroanisole from complex environmental matrices like soil and water. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary and robust method for analyzing nitroaromatic compounds. It is particularly advantageous for thermally labile compounds, a common characteristic of many explosives. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For nitroaromatics, reversed-phase HPLC is commonly employed, typically using C18 or Phenyl columns. Detection is often achieved using a UV detector, as the nitroaromatic structure provides strong UV absorbance, commonly monitored at 254 nm. Diode Array Detection (DAD) offers an advantage over single-wavelength UV detectors by providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

A study on the biotransformation of 2,4-dinitroanisole (B92663) (DNAN), a closely related compound, utilized HPLC to identify the formation of a hydride-Meisenheimer complex, demonstrating the technique's utility in monitoring degradation pathways. While specific HPLC methods for this compound are not extensively documented, the established methods for other dinitroanisoles and nitroaromatics provide a strong foundation.

Table 1: Typical HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Setting |

|---|---|

| Instrument | Waters Alliance HPLC system or similar |

| Column | XTerra Phenyl, 3.5 µm, 2.1 x 150 mm |

| Mobile Phase | 10 mM ammonium (B1175870) formate/isopropanol |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 40 °C |

Source: Adapted from EPA Method 8330.0 for nitroaromatics and nitramines.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of nitroaromatic compounds, provided they have sufficient volatility and thermal stability. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas.

A significant advantage of GC is its high resolution. For trace-level detection of nitroaromatics, an Electron Capture Detector (ECD) is often used due to its high sensitivity to halogenated and nitro-containing compounds. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. Novel extraction techniques, such as direct ultrasound-assisted dispersive liquid-liquid microextraction (DUSA-DLLME), can be paired with GC-MS to pre-concentrate nitroaromatic explosives from water samples, enhancing sensitivity.

Ultrafast Liquid Chromatography for Trace Analysis

To meet the demand for higher sample throughput, Ultrafast Liquid Chromatography (UFLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), has emerged as a critical tool. UFLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for much faster separations without sacrificing resolution. The separation process is conducted at very high pressures.

A key application of this technology is the rapid analysis of insensitive munitions compounds like 2,4-dinitroanisole (DNAN). A fast and sensitive analytical method using ultrafast LC-MS/MS was developed to quantify DNAN in soil and water. This method achieved separation in under four minutes, a significant reduction compared to conventional HPLC, and offered very low method detection limits (MDLs), ranging from 0.2 to 5 parts-per-billion (ppb) in soil. The ability to rapidly analyze for trace levels of contaminants is essential for effective environmental monitoring and risk assessment.

Mass Spectrometry for Quantitative Analysis and Metabolite Identification

Mass Spectrometry (MS) is an indispensable detector for chromatography, providing unparalleled sensitivity and selectivity. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for definitive identification and quantification of target analytes and the elucidation of unknown structures, such as metabolites.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) significantly enhances analytical performance by reducing background noise and chemical interferences. In an MS/MS experiment, a specific parent ion (precursor ion) corresponding to the target analyte is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This technique, often called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive.

An ultrafast LC-MS/MS method developed for DNAN and other explosives demonstrated the power of this approach. The method provided excellent linearity over a concentration range of 0.5 to 200 ppb and achieved method detection limits in the low-ppb range for soil samples. For the analysis of unlabeled DNAN in negative ion mode, the MS/MS transition monitored was from a precursor ion of m/z 183 to a product ion of m/z 109. This high degree of selectivity is crucial when analyzing complex environmental samples where matrix effects can be a significant challenge.

Table 2: UFLC-MS/MS Parameters for DNAN Analysis

| Parameter | Setting |

|---|---|

| Technique | Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition (DNAN) | Precursor Ion (m/z) 183 → Product Ion (m/z) 109 |

| Method Detection Limit (Soil) | 0.2 - 5 ppb |

| Linear Range | 0.5 - 200 ppb |

Source: Data compiled from studies on insensitive munitions analysis.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is the most common ionization source used when coupling liquid chromatography with mass spectrometry for the analysis of polar to moderately polar compounds like nitroaromatics. ESI is a soft ionization technique that typically generates intact molecular ions (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which is ideal for quantitative analysis and subsequent MS/MS fragmentation.

Studies on the degradation of nitroaromatic compounds have successfully used ESI-MS/MS to identify various transformation products. For example, in the study of DNAN biotransformation, UHPLC coupled to a Quadrupole Time-of-Flight (QToF) mass spectrometer with an ESI source was used to obtain high-resolution mass spectra. This allowed for the identification of parent ions and fragmentation patterns, leading to the elucidation of biotransformation pathways. The ability to identify metabolites is critical for understanding the complete environmental impact of this compound, as its degradation products may have different toxicity and mobility characteristics.

Hyphenated Techniques for Complex Environmental Matrices

The analysis of this compound in environmental samples such as soil and water is often complicated by the presence of a multitude of other organic and inorganic constituents. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for achieving the required selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound and its transformation products. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, the sample is first extracted from the environmental matrix using an appropriate solvent. The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. The use of a triple quadrupole GC-MS system allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). analchemres.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of non-volatile and thermally labile compounds, which may degrade under the high temperatures used in GC. In LC-MS, the separation is achieved in the liquid phase, followed by ionization and mass analysis. This technique has been successfully applied to the analysis of various explosives and their degradation products in environmental samples. shimadzu.comnih.gov For instance, a study on the disruptive effects of tributyltin on Daphnia magna utilized LC-MS to analyze lipid profiles, demonstrating the technique's capability in complex biological matrices. nih.gov The development of methods combining solid-phase extraction (SPE) with LC-MS/MS has enabled the simultaneous analysis of multiple pesticides, a methodology that can be adapted for this compound and its metabolites. shimadzu.com

| Parameter | GC-MS | LC-MS |

| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass analysis. | Separation of non-volatile/thermally labile compounds in the liquid phase followed by mass analysis. |

| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wider range of polarities and thermal stabilities. |

| Derivatization | May be required for polar compounds to increase volatility. | Often not necessary, simplifying sample preparation. |

| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Typical Analytes | Volatile organic compounds, some semi-volatile compounds. | Polar and non-polar compounds, thermally labile molecules, large biomolecules. |

| References | analchemres.org | shimadzu.comnih.gov |

Elemental and Isotopic Analysis for Fate Studies

To fully understand the environmental fate of this compound, it is crucial to track its movement and transformation in various environmental compartments. Elemental and isotopic analysis, particularly through the use of radiotracers, provides invaluable insights into these processes.